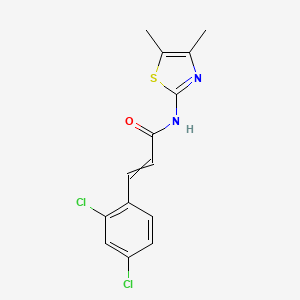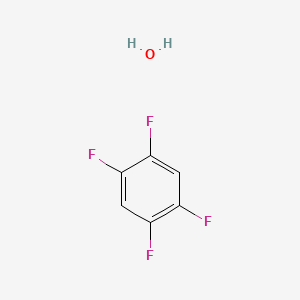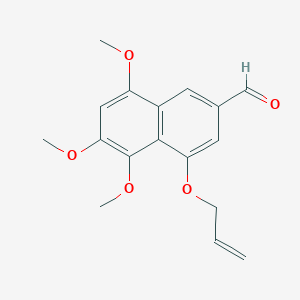
2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- is a complex organic compound with the molecular formula C17H18O5. This compound is characterized by its naphthalene core, which is substituted with methoxy and propenyloxy groups. It is used in various scientific research fields due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- typically involves multi-step organic reactions. One common method includes the alkylation of 2-naphthalenecarboxaldehyde with appropriate reagents to introduce the methoxy and propenyloxy groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process.
Analyse Chemischer Reaktionen
2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and propenyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and controlled reaction times. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- can be compared with other similar compounds, such as:
2-Naphthalenecarboxaldehyde: Lacks the methoxy and propenyloxy groups, making it less versatile in certain reactions.
5,6,8-Trimethoxy-2-naphthaldehyde: Similar but lacks the propenyloxy group, affecting its reactivity and applications.
4-(2-Propenyloxy)-2-naphthaldehyde: Similar but lacks the methoxy groups, influencing its chemical properties and uses. The uniqueness of 2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
828933-01-3 |
|---|---|
Molekularformel |
C17H18O5 |
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
5,6,8-trimethoxy-4-prop-2-enoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C17H18O5/c1-5-6-22-14-8-11(10-18)7-12-13(19-2)9-15(20-3)17(21-4)16(12)14/h5,7-10H,1,6H2,2-4H3 |
InChI-Schlüssel |
AJRRNXKJFONAHN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C2=C1C=C(C=C2OCC=C)C=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol](/img/structure/B14219171.png)
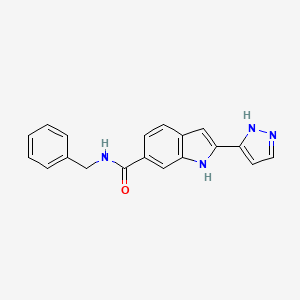
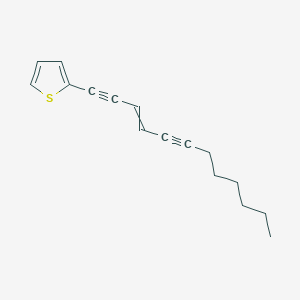

![Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14219182.png)
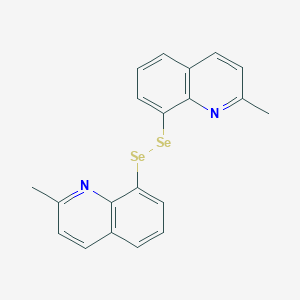
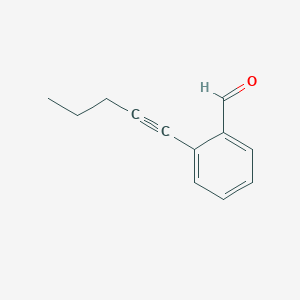
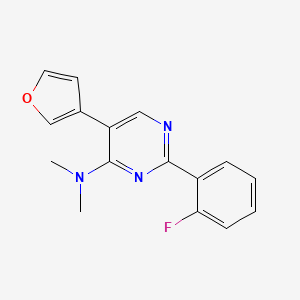
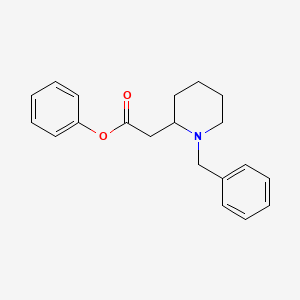
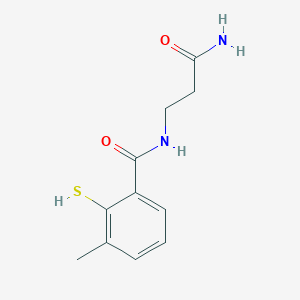

![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)
